molecular formula C15H21BrO B13896988 4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene

4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene

Cat. No.: B13896988
M. Wt: 297.23 g/mol
InChI Key: MYRPEOXNDVDKKT-UHFFFAOYSA-N
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Description

4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a cyclopropyl group, and a dimethylpropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a brominated benzene derivative and introduce the cyclopropyl and dimethylpropoxy groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation can produce ketones, aldehydes, or carboxylic acids.

Scientific Research Applications

4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2,2-dimethylpropoxy)-2-fluorobenzene
  • 4-Bromo-1-(bromomethyl)-2-(2,2-dimethylpropoxy)benzene
  • 2-Bromo-1,4-dimethylbenzene

Uniqueness

4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C15H21BrO

Molecular Weight

297.23 g/mol

IUPAC Name

4-bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene

InChI

InChI=1S/C15H21BrO/c1-11-9-12(16)5-6-13(11)15(7-8-15)17-10-14(2,3)4/h5-6,9H,7-8,10H2,1-4H3

InChI Key

MYRPEOXNDVDKKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2(CC2)OCC(C)(C)C

Origin of Product

United States

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